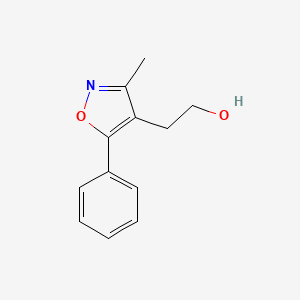

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The synthesis and properties of various substituted oxazoles have been studied due to their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related 2,4,5-trisubstituted oxazoles has been reported using a multi-step process starting from alpha-methylene ketones, involving nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid . Another synthesis route for a similar compound, 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol, was developed from L-aspartic acid through a five-step reaction sequence, including esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction using LiAlH4 . An improvement on this synthesis was made by using concentrated H2SO4 for cyclization instead of the toxic POCl3, simplifying the process .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered oxazole ring, which can be substituted at various positions to yield different compounds. The oxazole ring is known for its aromaticity, which contributes to the stability of the molecule. The specific molecular structure of this compound is not detailed in the provided papers, but the general structure of related compounds has been characterized by techniques such as NMR, IR, and elemental analysis .

Chemical Reactions Analysis

The oxazole ring in the compound can participate in various chemical reactions, including alkylation, reduction, and condensation with other molecules. For instance, the synthesis of related compounds involves the reduction of a ketone to an alcohol . The reactivity of the oxazole ring also allows for the generation of carbanions, which can undergo condensation with carbonyl compounds to yield a diverse range of substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the oxazole ring. For example, the presence of a phenyl group can increase the hydrophobicity of the compound, while the alcohol functional group can contribute to its solubility in polar solvents. The polymorphism of related compounds has been observed, indicating that the physical properties can vary based on the solvent used during crystallization . The antioxidant activity of some oxazole derivatives has also been evaluated, demonstrating the potential biological relevance of these compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- Synthesis Techniques : The compound has been synthesized through different methods, including a process starting from alpha-methylene ketones, leading to trisubstituted oxazoles like 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol. This synthesis involves steps like nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid (Xiao-hua Cai, Hai-jun Yang, & Guolin Zhang, 2005).

- Chemical Modification and Characterization : Another approach involved the treatment of related compounds with other chemicals, leading to the synthesis of various derivatives, which were then characterized by methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography (S. Nayak & B. Poojary, 2019).

Biological and Pharmacological Research

- Binding Interactions and Inhibitory Actions : Specific derivatives of the compound have been studied for their binding interactions with receptors, such as the human prostaglandin reductase, to understand their potential inhibitory actions (S. Nayak & B. Poojary, 2019).

- Cytotoxic and Antimicrobial Activities : Some derivatives have been evaluated for their cytotoxic activity against specific cell lines, such as HL-60 human promyelocytic leukemia cells, and for antimicrobial activity against bacteria and yeasts (J. Asegbeloyin et al., 2014).

Material Science and Photochemistry

- Photochromic Properties : Mixed crystals containing derivatives like this compound have been studied for their photochromic properties. This research explores how these compounds change color upon exposure to different wavelengths of light (Shizuka Takami, L. Kuroki, & M. Irie, 2007).

Orientations Futures

The future directions for research on “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” could include exploring its potential biological activities, given that oxazole derivatives have been found to exhibit a wide range of biological activities . Additionally, developing eco-friendly synthetic strategies for oxazole derivatives could be another area of focus .

Mécanisme D'action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include various enzymes and receptors, imparting preferential specificities in their biological responses .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Propriétés

IUPAC Name |

2-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(7-8-14)12(15-13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGNEVRQGHWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)

![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)

![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)